2,6-Heptadienal, 2,4-dimethyl-, (2E)-

Description

Contextualization within Unsaturated Aldehyde Chemistry

Unsaturated aldehydes are a class of organic compounds that feature an aldehyde functional group (-CHO) and at least one carbon-carbon double or triple bond within their structure. youtube.com (2E)-2,4-Dimethyl-2,6-heptadienal belongs to a significant subgroup known as α,β-unsaturated aldehydes. In these compounds, the carbon-carbon double bond is located between the alpha (α) and beta (β) carbons relative to the aldehyde's carbonyl carbon. youtube.com

This arrangement results in a conjugated system, where the p-orbitals of the carbonyl group and the double bond overlap. youtube.com This delocalization of electrons significantly influences the molecule's chemical behavior, creating two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. youtube.com This dual reactivity makes α,β-unsaturated aldehydes versatile building blocks in organic synthesis. acs.orgnih.gov They are employed as starting materials or intermediates in the production of various fine chemicals, including dyes, pesticides, and pharmaceuticals. nih.govresearchgate.net

Importance of Dienal Structures in Contemporary Organic Research

The presence of two double bonds in conjugation with an aldehyde group classifies (2E)-2,4-Dimethyl-2,6-heptadienal as a dienal. Dienes, hydrocarbons with two carbon-carbon double bonds, are categorized based on the relative positions of these bonds: cumulated, isolated, or conjugated. youtube.comyoutube.com Conjugated dienes, where the double bonds are separated by a single bond, are particularly stable and reactive in unique ways due to the extended π-electron system. youtube.comyoutube.com

Dienal structures, as a result, are highly valuable in modern organic synthesis. They serve as key components in a variety of chemical transformations, most notably the Diels-Alder reaction, a powerful method for forming six-membered rings. The ability of dienes and their derivatives to participate in such cycloaddition reactions makes them indispensable for the synthesis of complex molecules, including natural products, steroids, and terpenes. Furthermore, dienes are fundamental monomers in polymer chemistry, used in the production of materials like synthetic rubbers and adhesives. The functionalized nature of a dienal adds another layer of synthetic utility, allowing for a broader range of subsequent chemical modifications.

Unique Structural Features and Stereochemical Designation of (2E)-2,4-Dimethyl-2,6-Heptadienal

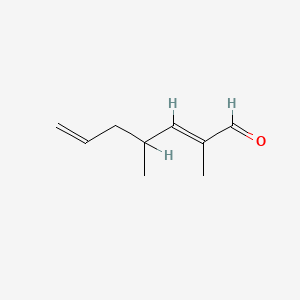

The structure of (2E)-2,4-Dimethyl-2,6-heptadienal is defined by a seven-carbon heptane (B126788) backbone. It features an aldehyde group at position 1 and two double bonds located at positions 2 and 6. Additionally, two methyl groups are attached as substituents at positions 2 and 4.

The designation "(2E)-" is a critical part of its name, specifying the stereochemistry of the double bond between carbon 2 and carbon 3. The 'E' in the E/Z notation (from the German entgegen for opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the aldehyde group on C2 and the rest of the carbon chain on C3 are on opposite sides of the C2=C3 double bond. The molecule also possesses a second double bond between C6 and C7, but its stereochemistry is not specified in this particular isomer name. The molecule has a chiral center at carbon 4.

Physicochemical Properties of (2E)-2,4-Dimethyl-2,6-Heptadienal (Estimated)

| Property | Value |

|---|---|

| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 148.00 °F (64.40 °C) thegoodscentscompany.com |

| Vapor Pressure | 0.466 mmHg @ 25.00 °C thegoodscentscompany.com |

| logP (o/w) | 2.553 thegoodscentscompany.com |

| Water Solubility | 282.6 mg/L @ 25 °C thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

80192-48-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(2E)-2,4-dimethylhepta-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6+ |

InChI Key |

MIHSPYMZXYONJN-RMKNXTFCSA-N |

SMILES |

CC(CC=C)C=C(C)C=O |

Isomeric SMILES |

CC(CC=C)/C=C(\C)/C=O |

Canonical SMILES |

CC(CC=C)C=C(C)C=O |

Other CAS No. |

80192-48-9 |

Origin of Product |

United States |

Synthetic Methodologies for 2e 2,4 Dimethyl 2,6 Heptadienal

Established Reaction Pathways for Dienal Construction

The assembly of the C9 carbon backbone of (2E)-2,4-dimethyl-2,6-heptadienal can be approached through several classic and modern synthetic reactions. These methods provide the fundamental framework for creating the conjugated dienal system.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound which can subsequently dehydrate to an α,β-unsaturated carbonyl. thieme-connect.de To construct a dienal, a vinylogous aldol reaction, where the enolate adds to an α,β-unsaturated aldehyde, is a viable pathway.

A plausible aldol-based synthesis of (2E)-2,4-dimethyl-2,6-heptadienal could involve the reaction between the enolate of 2-methylpent-2-enal (B7821959) and formaldehyde. The initial aldol adduct would then undergo dehydration to yield the target dienal. Controlling the regioselectivity of enolization is critical in this approach. Directed aldol reactions, using pre-formed enolates such as lithium or silyl (B83357) enol ethers, offer a solution to this challenge. organic-chemistry.orgrsc.org For instance, the reaction of a silyl enol ether derived from 2-methylpent-2-enal with a suitable electrophile under Lewis acid catalysis (a Mukaiyama aldol reaction) could form the desired carbon skeleton. rsc.org Subsequent dehydration would furnish the conjugated diene system.

Table 1: Representative Aldol Condensation Conditions

| Catalyst/Base | Carbonyl Donor (Enolate Precursor) | Carbonyl Acceptor | Solvent | Typical Conditions |

| NaOH or KOH | 2-Methylpent-2-enal | Formaldehyde | Ethanol/Water | Room Temp to Reflux |

| LDA | 2-Methylpent-2-enal | Formaldehyde | THF | -78 °C to Room Temp |

| TiCl₄ (Lewis Acid) | Silyl enol ether of 2-methylpent-2-enal | Formaldehyde | Dichloromethane | -78 °C |

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are powerful tools for converting aldehydes and ketones into alkenes with good stereocontrol. To synthesize a dienal, this reaction can be employed to form one of the double bonds. A logical approach for (2E)-2,4-dimethyl-2,6-heptadienal would be the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde.

For example, the reaction of (carbopropoxymethylene)triphenylphosphorane (a stabilized ylide) with 4-methylpent-2-enal would be expected to produce an ester with high (E)-selectivity. Subsequent reduction of the ester to an alcohol followed by oxidation would yield the target aldehyde. A related synthesis of (2E,4Z)-2,4-heptadienal utilized the reaction of (carboethoxymethylene)triphenylphosphorane with (Z)-2-penten-1-ol (after oxidation to the aldehyde), demonstrating the feasibility of this strategy for building dienal structures. researchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, which is desirable for the C2-C3 double bond in the target molecule.

Table 2: Plausible Wittig Reaction Components for Dienal Synthesis

| Ylide Precursor | Carbonyl Partner | Expected Intermediate | Key Feature |

| (Triphenylphosphoranylidene)acetaldehyde | 3-Methyl-1-pentanone | (2E)-2,4-Dimethyl-2,6-heptadienal | Direct formation |

| Ethyl 2-(triphenylphosphoranylidene)propanoate | 4-Methylpent-2-enal | Ethyl (2E)-2,4-dimethyl-2,6-heptadienoate | High (E)-selectivity |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, offer versatile and efficient methods for constructing conjugated diene systems. nih.gov These reactions typically involve the coupling of a vinyl-organometallic reagent with a vinyl halide or triflate.

A potential Suzuki coupling strategy for (2E)-2,4-dimethyl-2,6-heptadienal could involve the reaction of (E)-prop-1-en-1-ylboronic acid with a vinyl halide precursor such as (E)-4-bromo-2-methylhex-2-enal. The success of this approach hinges on the availability of the vinyl halide and the stereospecificity of the coupling reaction, which is generally high for palladium-catalyzed processes. Another approach is the Heck reaction, which could form the diene system by coupling an alkene with a vinyl halide. mdpi.com Dehydrogenative coupling reactions, which form double bonds by removing hydrogen from saturated precursors, also represent a modern alternative. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Strategies

| Reaction Type | Vinyl Component 1 | Vinyl Component 2 | Catalyst/Ligand |

| Suzuki Coupling | (E)-4-Bromo-2-methylhex-2-enal | Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄ |

| Negishi Coupling | (E)-1-Iodoprop-1-ene | (2-Methylhex-2-en-4-yl)zinc chloride | Pd(dppf)Cl₂ |

| Heck Coupling | Acrolein | (E)-2-Iodo-4-methylpent-2-ene | Pd(OAc)₂ / P(o-tol)₃ |

Stereoselective Synthesis of (2E)-Dienal Configuration

The presence of a chiral center at the C4 position in (2E)-2,4-dimethyl-2,6-heptadienal necessitates the use of stereoselective synthetic methods to produce a single enantiomer. This can be achieved either by introducing the chirality during the key bond-forming steps or by starting with an enantiomerically pure precursor.

Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, guided by a chiral element already present in the substrate. In the context of synthesizing (2E)-2,4-dimethyl-2,6-heptadienal, a chiral auxiliary could be placed on one of the reacting fragments to control the formation of the C4 stereocenter.

For example, in a proposed aldol reaction, a chiral auxiliary could be attached to the enolate component. The steric bulk and electronic properties of the auxiliary would block one face of the enolate from the incoming aldehyde, leading to the formation of a β-hydroxy carbonyl adduct with a specific stereochemistry at the new chiral centers. Subsequent removal of the auxiliary would reveal the enantiomerically enriched product. This substrate-controlled approach is a classic strategy for achieving high diastereoselectivity.

An alternative and often more efficient strategy is to use a small amount of a chiral catalyst to generate the desired enantiomer from an achiral starting material. Organocatalysis has emerged as a powerful tool for this purpose. mdpi.comresearchgate.net Specifically, the asymmetric synthesis of a key chiral intermediate, such as (R)- or (S)-4-methylhex-5-en-2-one, would be a strategic step.

This chiral ketone could be synthesized via a proline-catalyzed asymmetric aldol reaction between acetone (B3395972) and methacrolein, which can yield β-hydroxy ketones with high enantioselectivity. researchgate.netacs.orgnih.gov This chiral ketone can then be converted to a chiral aldehyde precursor through a series of standard transformations. This precursor, now containing the crucial C4 stereocenter, can be elaborated into the final (2E)-2,4-dimethyl-2,6-heptadienal using a reliable olefination method like the Wittig reaction, which would not affect the existing chiral center.

Table 4: Catalysts for Asymmetric Synthesis of Chiral Precursors

| Reaction Type | Chiral Catalyst | Substrate 1 | Substrate 2 | Product Type |

| Asymmetric Aldol | L-Proline | Acetone | Methacrolein | Chiral β-hydroxy ketone |

| Asymmetric Michael | Chiral secondary amine | Pentanal | Nitropropene | Chiral γ-nitro aldehyde |

| Asymmetric Allylation | (R)-BINOL/Ti(OiPr)₄ | 4-Methylpent-2-enal | Allyltributyltin | Chiral homoallylic alcohol |

Novel Synthetic Route Development and Optimization Studies

The development of novel synthetic routes for molecules like (2E)-2,4-dimethyl-2,6-heptadienal is driven by the need for efficiency, stereoselectivity, and improved yields. While classical methods such as the Wittig reaction remain fundamental in the formation of carbon-carbon double bonds, contemporary research focuses on overcoming their limitations, such as the generation of stoichiometric byproducts.

One potential avenue for the synthesis of the target dienal involves a modified Horner-Wadsworth-Emmons (HWE) reaction. This approach offers superior E-selectivity for the newly formed double bond and utilizes phosphoryl ylides that are more reactive than their phosphonium counterparts. The synthesis could commence from a suitable β-keto-phosphonate, which upon reaction with an appropriate α,β-unsaturated aldehyde, would furnish the dienal skeleton. Optimization of this route would involve screening various bases, solvents, and reaction temperatures to maximize the yield and stereochemical purity of the (2E) isomer.

Another innovative approach could involve a metal-catalyzed cross-coupling reaction. For instance, a Suzuki or Stille coupling could be employed to construct the C4-C5 bond. This would entail the synthesis of a vinylboronic acid (or ester) or a vinylstannane corresponding to one half of the molecule, and a vinyl halide for the other. The key to this strategy's success lies in the chemoselective coupling in the presence of other reactive functional groups.

Optimization studies are crucial for transitioning a synthetic route from a laboratory curiosity to a practical method. For the synthesis of (2E)-2,4-dimethyl-2,6-heptadienal, this would involve a systematic investigation of reaction parameters. Design of Experiment (DoE) methodologies, such as Response Surface Methodology (RSM), can be employed to efficiently explore the effects of multiple variables (e.g., catalyst loading, temperature, reaction time) on the reaction outcome. nih.gov For instance, in a potential HWE approach, the ratio of the phosphonate (B1237965) reagent to the aldehyde, the choice of base (e.g., NaH, KHMDS), and the reaction solvent could be systematically varied to identify the optimal conditions for both conversion and selectivity.

Table 1: Hypothetical Optimization Parameters for a Horner-Wadsworth-Emmons Synthesis

| Parameter | Range | Goal |

| Base | NaH, LiHMDS, KHMDS | Maximize yield, enhance E-selectivity |

| Solvent | THF, DME, Toluene | Improve solubility, influence reactivity |

| Temperature | -78 °C to RT | Control side reactions, improve selectivity |

| Reagent Ratio | 1.0 to 1.5 eq. of ylide | Ensure complete conversion of aldehyde |

Green Chemistry Principles and Sustainable Synthesis Approaches for Dienals

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netnih.gov The synthesis of dienals, including (2E)-2,4-dimethyl-2,6-heptadienal, can be made more sustainable by implementing these principles.

A key focus of green chemistry is the use of safer, more environmentally benign solvents. researchgate.net Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents (e.g., Cyrene). For dienal synthesis, performing reactions like the aldol condensation or Wittig reaction in aqueous media, where possible, can significantly reduce the environmental impact.

Catalysis is another cornerstone of green chemistry. The use of catalytic amounts of a reagent is preferable to stoichiometric quantities. scielo.br For instance, developing catalytic versions of reactions traditionally requiring stoichiometric reagents, such as certain olefination reactions, is a primary research goal. The use of solid-supported catalysts, such as zeolites or functionalized polymers, can also facilitate easier separation and recycling of the catalyst, thereby reducing waste. rsc.org For example, a solid acid catalyst could be employed in a condensation reaction to form the dienal backbone, simplifying purification and minimizing acidic waste streams.

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener. Synthetic routes for (2E)-2,4-dimethyl-2,6-heptadienal should be designed to maximize atom economy by minimizing the generation of byproducts. Tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent usage and purification steps. rsc.org

The use of renewable feedstocks is another important aspect of sustainable synthesis. rsc.orgmdpi.com Investigating synthetic pathways that start from bio-based materials, rather than petroleum-based starting materials, can significantly improve the sustainability profile of the final product.

Table 2: Application of Green Chemistry Principles to Dienal Synthesis

| Green Chemistry Principle | Application in Dienal Synthesis |

| Waste Prevention | One-pot synthesis, high-yield reactions |

| Atom Economy | Use of addition and rearrangement reactions |

| Less Hazardous Synthesis | Use of non-toxic reagents and solvents |

| Safer Solvents & Auxiliaries | Water, supercritical CO2, bio-solvents |

| Catalysis | Heterogeneous catalysts, organocatalysis |

| Renewable Feedstocks | Starting materials from biomass |

Retrosynthetic Analysis of the (2E)-2,4-Dimethyl-2,6-Heptadienal Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. youtube.comyoutube.com By conceptually breaking down the target molecule into simpler, commercially available starting materials, a logical forward synthesis can be planned.

The retrosynthesis of (2E)-2,4-dimethyl-2,6-heptadienal (I) would begin by identifying the key functional groups and bonds that can be disconnected using known chemical transformations. The most prominent feature is the α,β-unsaturated aldehyde. A functional group interconversion (FGI) can transform the aldehyde back to a primary alcohol (II), which is a common precursor.

The (2E) double bond suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction as a key bond-forming step. Disconnecting across the C2-C3 double bond (a C=C disconnection) leads to 2-methylpropanal (III) and a suitable phosphonium ylide or phosphonate anion derived from a 4-methyl-4-hexen-1-ol precursor (IV).

Alternatively, an aldol condensation approach could be considered. Disconnecting the C2-C3 bond via an aldol disconnection would lead back to 2-methylpropanal (III) and 3-methyl-4-pentenal (B14755933) (V). The subsequent dehydration would need to be controlled to favor the (E)-isomer.

Let's follow the Wittig/HWE disconnection. The precursor (IV) contains a C4-C5 double bond. This can be formed through various methods. A logical disconnection would be an allylic coupling or an elimination reaction. For instance, a Grignard reaction between allylmagnesium bromide (VI) and 2-methyl-epoxide (VII) would furnish the alcohol precursor to (IV) after a dehydration step.

This retrosynthetic analysis provides a plausible pathway for the synthesis of (2E)-2,4-dimethyl-2,6-heptadienal from simple, readily available starting materials like 2-methylpropanal, allyl bromide, and 2-methyloxirane.

Figure 1: Retrosynthetic Analysis of (2E)-2,4-Dimethyl-2,6-Heptadienal

Chemical Transformations and Mechanistic Reactivity of 2e 2,4 Dimethyl 2,6 Heptadienal

Reactivity of the Aldehyde Moiety in Conjugated Systems

The aldehyde group in (2E)-2,4-Dimethyl-2,6-heptadienal is a primary site for a variety of chemical reactions. Its reactivity is significantly influenced by the adjacent conjugated diene system, which can delocalize electron density and affect the electrophilicity of the carbonyl carbon.

Oxidation and Reduction Pathways of Dienals

The aldehyde functionality of dienals can be readily oxidized to form the corresponding carboxylic acid. This transformation can be achieved using a range of oxidizing agents. Conversely, the aldehyde can be reduced to the corresponding primary alcohol. This reduction can be accomplished using various reducing agents, including metal hydrides. A notable example is the conversion of ethyl-(2E,4Z)-2,4-heptadienoate to (2E,4Z)-2,4-heptadien-1-ol using lithium aluminum hydride (LiAlH4). researchgate.net The resulting alcohol can then be partially oxidized back to the dienal with manganese dioxide (MnO2). researchgate.net

Condensation and Addition Reactions in Dienal Chemistry

The aldehyde group in dienals is susceptible to a variety of condensation and addition reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. For instance, dienals can undergo aldol (B89426) condensations with enolates or other nucleophiles to form β-hydroxy aldehydes, which can subsequently dehydrate to yield more extended conjugated systems.

Addition reactions to the aldehyde are also common. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to produce secondary alcohols. For example, the reaction of a methyl Grignard reagent with 2-methyl-2-hepten-6-ketone, a related compound, is a key step in the synthesis of 2,6-dimethyl-2-heptanol. google.com

Reactions Involving the Conjugated Diene System

The conjugated diene system in (2E)-2,4-Dimethyl-2,6-heptadienal provides another reactive site within the molecule, participating in a range of addition and cycloaddition reactions.

Electrophilic and Nucleophilic Additions to Dienals

The conjugated diene can undergo both electrophilic and nucleophilic additions. Electrophilic addition, such as the addition of halogens or hydrogen halides, can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The regioselectivity of these reactions is influenced by both electronic and steric factors.

Nucleophilic additions to the conjugated system, often facilitated by the electron-withdrawing nature of the aldehyde group, can also occur. Michael additions, for example, involve the 1,4-addition of a nucleophile to the β-carbon of the dienal, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Pericyclic and Cycloaddition Reactions of Conjugated Dienes

The conjugated diene system of (2E)-2,4-Dimethyl-2,6-heptadienal is a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the dienal acts as the diene component, reacting with a dienophile to form a six-membered ring. The stereochemistry of the resulting cycloadduct is highly controlled by the Woodward-Hoffmann rules.

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of the reactions involving (2E)-2,4-Dimethyl-2,6-heptadienal is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling.

For instance, the mechanism of Grignard reagent addition to carbonyl compounds, a reaction relevant to the synthesis of derivatives of this dienal, has been extensively studied. These studies have elucidated the role of the magnesium ion in coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alkyl group of the Grignard reagent.

Identification of Intermediates and Transition States in Dienal Reactions

The reactions of (2E)-2,4-dimethyl-2,6-heptadienal, like other conjugated systems, proceed through various transient species, including intermediates and transition states. Understanding these fleeting structures is key to elucidating reaction mechanisms and predicting product outcomes.

Michael Addition: In nucleophilic conjugate additions (Michael additions), a key reaction for α,β-unsaturated aldehydes, the reaction proceeds through a resonance-stabilized enolate intermediate. For (2E)-2,4-dimethyl-2,6-heptadienal, the addition of a nucleophile to the C5 position would generate an enolate intermediate with the negative charge delocalized across the oxygen atom and the C3 carbon.

Diels-Alder Reactions: As a substituted diene, (2E)-2,4-dimethyl-2,6-heptadienal can participate in [4+2] cycloaddition reactions with suitable dienophiles. These reactions are typically concerted, meaning they are believed to occur in a single step through a cyclic transition state, without the formation of a distinct intermediate. chemspider.com The geometry of this transition state is crucial in determining the stereochemistry of the resulting cyclohexene (B86901) derivative. For instance, in a reaction with a dienophile, the endo or exo transition state will dictate the orientation of the substituent on the dienophile relative to the diene.

Electrophilic Addition: The reaction with electrophiles, such as hydrogen halides, involves the formation of a resonance-stabilized allylic carbocation intermediate. Protonation of the C6-C7 double bond would lead to a carbocation at C5, which is in resonance with a carbocation at C3. The subsequent attack of the nucleophile at either of these positions leads to 1,2- and 1,4-addition products, respectively.

Kinetic and Thermodynamic Considerations in Dienal Reactivity

The outcome of chemical reactions involving (2E)-2,4-dimethyl-2,6-heptadienal is often dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Products: In electrophilic additions to conjugated dienes, the distribution of 1,2- and 1,4-addition products is a classic example of this principle. The product that forms faster, the kinetic product, is not always the most stable one, the thermodynamic product. google.comgoogle.comnih.govresearchgate.net The reaction conditions, particularly temperature, can influence the product ratio. At lower temperatures, the reaction is often irreversible, and the product distribution is governed by the relative activation energies of the competing pathways. At higher temperatures, the reactions may become reversible, allowing the system to reach equilibrium and favor the most stable product. google.comgoogle.comnih.gov

A computational study on the Michael addition reactivity of various α,β-unsaturated carbonyls provides insight into the kinetic aspects of (2E)-2,4-dimethyl-2,6-heptadienal. The calculated transition state energy (ΔE‡) for the reaction with methane (B114726) thiol is a measure of the kinetic barrier.

Table 1: Calculated Transition State Energy for Michael Addition

| Compound | ΔE‡ (kJ/mol) |

| (2E)-2,4-Dimethyl-2,6-heptadienal | 83.56 researchgate.net |

This value provides a quantitative measure of the reactivity of the dienal towards nucleophilic attack in a Michael fashion.

Structure-Reactivity Relationships among Isomeric 2,4-Dimethyl-2,6-Heptadienals

The reactivity of 2,4-dimethyl-2,6-heptadienal is significantly influenced by the geometric arrangement of its double bonds and the position of the methyl substituents. A comparison between the (2E)- isomer and its other isomers highlights these structure-reactivity relationships.

The isomers of 2,4-dimethyl-2,6-heptadienal include the (2Z)-isomer and the constitutional isomer 2,4-dimethyl-2,4-heptadienal.

Table 2: Isomers of 2,4-Dimethyl-2,6-Heptadienal

| Isomer | IUPAC Name | CAS Number | Molecular Formula |

| (2E)-isomer | (2E)-2,4-Dimethyl-2,6-heptadienal | 80192-48-9 epa.gov | C₉H₁₄O epa.gov |

| (2Z)-isomer | (2Z)-2,4-Dimethyl-2,6-heptadienal | 80192-49-0 nih.gov | C₉H₁₄O nih.gov |

| Constitutional Isomer | 2,4-Dimethyl-2,4-heptadienal | 42452-48-2 nist.gov | C₉H₁₄O nist.gov |

Steric Hindrance: The methyl groups at the C2 and C4 positions in (2E)-2,4-dimethyl-2,6-heptadienal introduce steric hindrance. This steric bulk can influence the approach of reactants, particularly in reactions involving the conjugated system. For instance, in Diels-Alder reactions, the methyl groups may affect the ability of the diene to adopt the necessary s-cis conformation for the reaction to occur. A study on the toxicity of α,β-unsaturated carbonyls noted that 2,4-dimethyl-2,6-heptadienal was less toxic than predicted by a quantitative structure-activity relationship (QSAR) model, with the authors suggesting that the reactive center is sterically hindered by the alkyl groups.

Electronic Effects: The electron-donating nature of the methyl groups influences the electron density of the π-system. In a "normal demand" Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the methyl groups on the diene would increase its reactivity. nih.gov

Comparison with Isomers:

(2Z)-2,4-Dimethyl-2,6-heptadienal: The cis configuration of the double bond between C2 and C3 in the (2Z)-isomer would likely introduce greater steric strain compared to the (2E)-isomer, potentially affecting its thermodynamic stability and its ability to participate in reactions requiring specific geometries, such as certain cycloadditions.

2,4-Dimethyl-2,4-heptadienal: This constitutional isomer has a fully conjugated dienal system where both double bonds are in conjugation with the carbonyl group. This extended conjugation would influence its electronic properties, such as the HOMO-LUMO gap, and consequently its reactivity in pericyclic reactions and its UV absorption characteristics. The position of the methyl groups would also present a different steric environment compared to the 2,6-heptadienal isomers.

Advanced Spectroscopic and Structural Characterization of 2e 2,4 Dimethyl 2,6 Heptadienal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. libretexts.org By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the (2E)-2,4-Dimethyl-2,6-heptadienal molecule can be mapped out.

Predicted ¹H and ¹³C NMR Data for (2E)-2,4-Dimethyl-2,6-heptadienal Note: This table is based on predictive models and established chemical shift ranges. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CHO) | 9.4 - 9.6 | 190 - 195 |

| 2 (C) | --- | 135 - 140 |

| 3 (CH) | 6.2 - 6.5 | 150 - 155 |

| 4 (CH) | 2.8 - 3.1 | 35 - 40 |

| 5 (CH₂) | 2.1 - 2.4 | 40 - 45 |

| 6 (CH) | 5.7 - 5.9 | 130 - 135 |

| 7 (CH₂) | 4.9 - 5.1 | 115 - 120 |

| 2-CH₃ | 1.8 - 2.0 | 10 - 15 |

To confirm the predicted structure and establish definitive connectivity, two-dimensional (2D) NMR experiments are indispensable. gazette.gc.ca

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the aldehyde proton (H1) and the olefinic proton (H3) would be expected. Similarly, correlations would be seen between H3, H4, the H4-methyl protons, and the H5 methylene (B1212753) protons, and subsequently between H5, H6, and H7, confirming the contiguous spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom (e.g., H1 to C1, H3 to C3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton. gazette.gc.ca Key HMBC correlations would include the aldehyde proton (H1) showing cross-peaks to the quaternary carbon C2 and the olefinic carbon C3. The methyl protons at position 2 would show correlations to C1, C2, and C3, firmly establishing the α,β-unsaturated aldehyde moiety. The stereochemistry, specifically the (2E)-configuration, is typically determined by the magnitude of the coupling constant between H3 and the aldehyde proton (H1) and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile compounds in a mixture. In the context of (2E)-2,4-dimethyl-2,6-heptadienal, GC-MS would first separate it from other isomers or components in a sample based on its boiling point and interaction with the GC column. The subsequent mass spectrum provides a molecular fingerprint. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of C₉H₁₄O. epa.gov

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for α,β-unsaturated aldehydes include:

α-cleavage: Loss of the aldehyde proton (H) or the formyl radical (CHO).

McLafferty rearrangement: If a γ-hydrogen is present and accessible.

Cleavage of the alkyl chain: Breakage at various points along the heptadienal backbone.

Predicted Key Fragments in the Mass Spectrum of (2E)-2,4-Dimethyl-2,6-heptadienal Note: This table is based on general fragmentation rules for similar compounds.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 123 | [C₈H₁₁O]⁺ | Loss of CH₃ (M-15) |

| 109 | [C₇H₉O]⁺ | Loss of C₂H₅ (M-29) |

| 95 | [C₆H₇O]⁺ | Loss of C₃H₇ (M-43) |

| 81 | [C₆H₉]⁺ | Cleavage and rearrangement |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, distinguishing it from other compounds that might have the same nominal mass. For (2E)-2,4-dimethyl-2,6-heptadienal, the calculated exact mass is 138.104465 Da. chemspider.com HRMS would be able to confirm this value to within a few parts per million (ppm), providing strong evidence for the C₉H₁₄O formula and ruling out other possibilities.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utdallas.edulibretexts.org Each functional group has characteristic absorption frequencies, making these methods excellent for identifying the types of bonds present.

For (2E)-2,4-dimethyl-2,6-heptadienal, the key functional groups are the aldehyde, the conjugated C=C double bond, the isolated C=C double bond, and C-H bonds.

Aldehyde Group: A strong, sharp C=O stretching band is expected in the IR spectrum around 1670-1690 cm⁻¹ (conjugated). The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Double Bonds: The conjugated C=C stretch would appear around 1620-1640 cm⁻¹. The non-conjugated, terminal C=C stretch would be found near 1640-1650 cm⁻¹.

C-H Bonds: The C(sp²)-H stretch (from the double bonds) would appear above 3000 cm⁻¹, while the C(sp³)-H stretches (from the methyl and methylene groups) would be just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. Non-polar bonds like C=C often give strong Raman signals, while the polar C=O group would be weaker compared to its IR absorption.

Characteristic Vibrational Frequencies for (2E)-2,4-Dimethyl-2,6-heptadienal Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch (conjugated) | 1670 - 1690 |

| Aldehyde | C-H stretch | 2720 & 2820 |

| Alkene | C=C stretch (conjugated) | 1620 - 1640 |

| Alkene | C=C stretch (isolated) | 1640 - 1650 |

| Alkene | =C-H stretch | 3010 - 3095 |

Advanced Chromatographic Techniques for Separation and Purity Profiling

The separation and purity profiling of (2E)-2,4-dimethyl-2,6-heptadienal, a volatile unsaturated aldehyde, necessitates the use of high-resolution chromatographic methods. Given its structural features—a conjugated diene system and a chiral center—a combination of techniques is optimal for a thorough analysis. While specific studies on (2E)-2,4-dimethyl-2,6-heptadienal are not extensively documented in publicly available literature, established methodologies for similar analytes, such as other terpene and volatile aldehydes, provide a strong framework for its characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aldehydes. Due to the often-low UV absorbance of many aldehydes, derivatization is a common strategy to enhance detection and improve chromatographic retention on reverse-phase columns. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives that are readily detectable by UV-Vis detectors. formacare.euauroraprosci.comnih.gov

An HPLC method for the analysis of (2E)-2,4-dimethyl-2,6-heptadienal would likely involve pre-column derivatization with DNPH followed by separation on a C18 column. auroraprosci.compsu.edu The mobile phase would typically consist of an acetonitrile/water gradient to ensure the effective separation of the target analyte from potential impurities. auroraprosci.comresearchgate.net

Table 1: Representative HPLC Method Parameters for Aldehyde Analysis (as DNPH derivatives)

| Parameter | Value | Reference |

| Column | C18, 4.6 x 250 mm, 5 µm | auroraprosci.com |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | auroraprosci.comresearchgate.net |

| Flow Rate | 1.0 mL/min | auroraprosci.com |

| Detection | UV at 360 nm | auroraprosci.com |

| Injection Volume | 20 µL | auroraprosci.com |

| Column Temperature | 30 °C | auroraprosci.com |

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a significant advantage by providing molecular weight and structural information, which is invaluable for unequivocal peak identification. For terpene aldehydes, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques, often used in conjunction with tandem mass spectrometry (MS/MS) for enhanced selectivity and structural elucidation. researchgate.netthermofisher.comresearchgate.net An LC-MS/MS method for (2E)-2,4-dimethyl-2,6-heptadienal would enable not only its quantification but also the identification of isomers and degradation products. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Terpene Aldehyde Analysis

| Parameter | Value | Reference |

| LC System | UHPLC | thermofisher.com |

| Column | Solid-core C18, 150 mm length | thermofisher.com |

| Mobile Phase | A: Water, B: Methanol (Gradient) | thermofisher.com |

| Ionization Source | APCI, Positive Ion Mode | thermofisher.com |

| MS Detector | Triple Quadrupole | thermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

The purity profiling would involve screening for related substances, such as isomers or oxidation products. The high resolving power of HPLC and the specificity of MS detection would allow for the quantification of these impurities against a reference standard of (2E)-2,4-dimethyl-2,6-heptadienal.

The presence of a chiral center at the C4 position of (2E)-2,4-dimethyl-2,6-heptadienal means it can exist as two enantiomers. These stereoisomers may exhibit different biological activities and sensory properties. Therefore, the determination of the enantiomeric excess (ee) is a critical aspect of its characterization. Chiral chromatography is the most effective technique for separating enantiomers. heraldopenaccess.uslibretexts.org

While chiral liquid chromatography is feasible, chiral gas chromatography (GC) is often employed for volatile compounds like terpene aldehydes, utilizing capillary columns coated with chiral stationary phases (CSPs), such as derivatized cyclodextrins. chromatographyonline.comgcms.cz The principles of chiral separation are transferable to HPLC, where polysaccharide-based CSPs are common. libretexts.org

For the analysis of (2E)-2,4-dimethyl-2,6-heptadienal, a chiral HPLC method would involve a column with a chiral stationary phase, such as cellulose (B213188) or amylose (B160209) derivatives. The mobile phase would typically be a non-polar solvent system like hexane/isopropanol. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. libretexts.org The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess. libretexts.org

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Separation of Aldehydes

| Parameter | Value | Reference |

| Column | Chiral Stationary Phase (e.g., derivatized polysaccharide) | libretexts.org |

| Mobile Phase | Hexane/Isopropanol | libretexts.org |

| Detection | UV | uma.es |

| Flow Rate | 0.5 - 1.0 mL/min | N/A |

| Temperature | Ambient | N/A |

In the absence of enantiomerically pure standards, the assignment of absolute configuration would require additional techniques such as circular dichroism (CD) spectroscopy coupled with the chromatographic separation. uma.es

Computational and Theoretical Investigations of 2e 2,4 Dimethyl 2,6 Heptadienal

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a deep look into the distribution of electrons and the energies of molecular orbitals, which in turn dictate the compound's reactivity and spectroscopic properties.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is a powerful tool for predicting reactivity. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability.

For (2E)-2,4-dimethyl-2,6-heptadienal, the conjugated system of double bonds and the aldehyde group would be the primary focus of MO analysis. The π-orbitals of the diene and the carbonyl group would contribute significantly to the HOMO and LUMO. It is expected that the HOMO would be distributed along the C=C and C=O π systems, while the LUMO would likely be centered on the carbon-carbon and carbon-oxygen double bonds, particularly the electrophilic carbonyl carbon.

Table 1: Hypothetical Molecular Orbital Energies for (2E)-2,4-Dimethyl-2,6-Heptadienal

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

Note: The data in this table is illustrative and represents typical values for similar conjugated aldehydes. It is not based on published calculations for (2E)-2,4-dimethyl-2,6-heptadienal.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge (δ+) and others a partial negative charge (δ-). This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. The resulting atomic charges are critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For (2E)-2,4-dimethyl-2,6-heptadienal, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the aldehydic hydrogen.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

(2E)-2,4-Dimethyl-2,6-heptadienal possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular mechanics (MM) methods, which use classical physics to model the potential energy of a molecule as a function of its geometry, are well-suited for rapidly exploring the conformational space. More rigorous, though computationally expensive, molecular dynamics (MD) simulations can also be employed. MD simulates the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature. For a flexible molecule like (2E)-2,4-dimethyl-2,6-heptadienal, identifying the lowest energy conformer is crucial as it is the most populated and therefore most representative structure for predicting other properties.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For (2E)-2,4-dimethyl-2,6-heptadienal, several types of reactions could be modeled. For example, the addition of a nucleophile to the electrophilic carbonyl carbon is a common reaction for aldehydes. Computational modeling could determine the preferred pathway, whether it be a direct 1,2-addition to the carbonyl or a 1,4- or 1,6-conjugate addition to the diene system. The calculations would provide the relative energies of the transition states for each pathway, allowing for a prediction of the major product.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts, when compared to experimental data, can help in the unambiguous assignment of all signals in the NMR spectra.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for (2E)-2,4-Dimethyl-2,6-Heptadienal

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 (CHO) | 194.5 | 193.8 | 9.40 | 9.35 |

| C2 | 138.2 | 137.5 | - | - |

| C3 | 155.1 | 154.3 | 6.20 | 6.15 |

| C4 | 35.8 | 35.1 | 2.80 | 2.75 |

| C5 | 125.4 | 124.7 | 5.50 | 5.45 |

| C6 | 132.9 | 132.1 | 5.60 | 5.55 |

| C7 | 18.3 | 17.8 | 1.05 | 1.00 |

| C2-CH₃ | 12.1 | 11.6 | 2.05 | 2.00 |

| C4-CH₃ | 20.5 | 20.0 | 1.15 | 1.10 |

Note: This table is for illustrative purposes only. The "Predicted" values are hypothetical and the "Experimental" values are representative of similar compounds.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) or Raman spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde and the C=C stretches of the diene system.

Stereochemistry and Isomerism of 2,4 Dimethyl 2,6 Heptadienals

Significance of E/Z Isomerism at Dienal Double Bonds

Geometric isomerism, specifically E/Z isomerism, is a critical feature of dienals like 2,4-dimethyl-2,6-heptadienal. This type of isomerism arises from the restricted rotation around the carbon-carbon double bonds (C=C). studymind.co.uk The atoms and groups attached to the carbons of the double bond are fixed in their positions, leading to different spatial arrangements known as stereoisomers. studymind.co.uk

The designation of these isomers as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon atom in the double bond, the attached substituents are assigned a priority based on their atomic number. If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z). youtube.com If they are on opposite sides, it is designated as (E). youtube.comlibretexts.org This structural difference is significant because E and Z isomers, despite having the same chemical formula and connectivity, can exhibit different physical properties, such as boiling points, melting points, and spectroscopic characteristics. studymind.co.uk Their distinct shapes also mean they can interact differently with other molecules, which is particularly important in biological systems and sensory perception.

The (2E)- and (2Z)- isomers of 2,4-dimethyl-2,6-heptadienal are recognized and cataloged with distinct identifiers, highlighting their status as unique chemical entities. nih.govepa.gov

| Isomer | IUPAC Name | CAS Number |

| (2E)-isomer | (2E)-2,4-dimethylhepta-2,6-dienal | 80192-48-9 |

| (2Z)-isomer | (2Z)-2,4-dimethylhepta-2,6-dienal | 80192-49-0 |

While the (2E)-isomer of 2,4-dimethyl-2,6-heptadienal is more commonly referenced, the (2Z)-isomer is also a known compound with specific synthesis and characterization data. epa.govnih.gov The synthesis of specific geometric isomers often requires carefully chosen chemical reactions that favor the formation of one arrangement over the other.

The characterization of these isomers relies on spectroscopic techniques that can differentiate between the spatial arrangements of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, the coupling constants between protons across the double bond and the through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can definitively establish the E or Z configuration. Infrared (IR) spectroscopy can also provide clues, as the C=C stretching frequencies can differ between isomers. ChemicalBook provides access to various spectral data for the (2E)-isomer, including 13C NMR, 1H NMR, and IR spectra, which serve as a reference for characterizing newly synthesized batches and for comparison against other geometric forms like the (2Z)-isomer. chemicalbook.com

Achieving stereochemical control to synthesize a specific geometric isomer is a central challenge in organic chemistry. The choice of reaction and reaction conditions is paramount in directing the outcome to favor the desired E or Z configuration. For example, Wittig-type reactions can be tuned by modifying the phosphonium (B103445) ylide and reaction conditions (e.g., solvent, temperature, additives) to selectively produce either the E or Z alkene. Similarly, other olefination reactions, such as the Horner-Wadsworth-Emmons reaction, often show a high preference for the E-isomer.

Catalytic methods, including various forms of metathesis, can also provide excellent control over double bond geometry. The development of stereoselective synthesis is crucial for producing pure samples of a specific isomer, which is necessary for accurately studying its properties and potential applications without interference from other isomeric forms.

Chiral Centers and Enantiomeric Considerations in Dimethylheptadienals

Beyond E/Z isomerism, 2,4-dimethyl-2,6-heptadienal also possesses a chiral center. A carbon atom is considered a chiral center, or stereocenter, when it is bonded to four different groups. pdx.edu In the structure of 2,4-dimethyl-2,6-heptadienal, the carbon at the 4-position (C4) is attached to a hydrogen atom, a methyl group (-CH3), a substituted vinyl group (-CH=CH2), and a substituted propenal group (-C(CH3)=CHCHO). Because this C4 carbon is sp3 hybridized and has four unique substituents, it is a stereocenter, and the molecule is chiral. pdx.eduyoutube.com

The presence of this single chiral center means that 2,4-dimethyl-2,6-heptadienal can exist as a pair of enantiomers: the (4R)-isomer and the (4S)-isomer. libretexts.org Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. pdx.edulibretexts.org

Controlling the stereochemistry at the C4 methyl-substituted carbon requires the use of asymmetric synthesis. This field of chemistry focuses on methods that selectively produce one enantiomer over the other. A common strategy involves using chiral catalysts or auxiliaries that create a chiral environment during the reaction, influencing the formation of one stereoisomer.

A relevant example of this approach is seen in the asymmetric synthesis of related complex molecules, such as the diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid. nih.gov In that synthesis, a key step involves an asymmetric crotylboration reaction, which is used to stereoselectively form a crucial carbon-carbon bond while controlling the stereochemistry at newly formed chiral centers. nih.gov This type of methodology, where chiral reagents guide the stereochemical outcome of a reaction, is directly applicable to the synthesis of specific enantiomers of 2,4-dimethyl-2,6-heptadienal. By carefully selecting the chiral borane (B79455) reagent, chemists can direct the addition to a prochiral substrate to yield a product with a high degree of enantiomeric purity.

The combination of a chiral center (at C4) and a geometric isomer (at the C2=C3 double bond) means that 2,4-dimethyl-2,6-heptadienal can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For example, the (2E, 4R) isomer and the (2E, 4S) isomer are enantiomers of each other. However, the (2E, 4R) isomer and the (2Z, 4R) isomer are diastereomers.

Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubilities. This physical difference is the key to their separation. Synthetic reactions that produce multiple stereoisomers often yield a mixture of diastereomers in a specific ratio, known as the diastereomeric ratio. Asymmetric synthesis aims to maximize this ratio, ideally producing only one diastereomer in high diastereomeric excess (de). nih.gov

Once a mixture of diastereomers is formed, they can be separated using standard laboratory techniques like column chromatography or fractional crystallization. The different physical properties of the diastereomers cause them to interact differently with the stationary phase in chromatography, allowing for their isolation as pure compounds.

Advanced Applications in Organic and Materials Synthesis Research

Building Block for Complex Molecule Synthesis

α,β-Unsaturated aldehydes are valuable precursors in the synthesis of complex organic molecules due to the presence of multiple reactive sites. nih.govyoutube.com The conjugated system of a double bond and an aldehyde group allows for a variety of chemical transformations.

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a field of organic chemistry focused on the complete chemical synthesis of complex molecules found in nature. α,β-Unsaturated aldehydes often serve as key starting materials or intermediates in these synthetic pathways. nih.gov

Detailed Research Findings:

No published studies were found that utilize 2,6-Heptadienal, 2,4-dimethyl-, (2E)- as a precursor in the total synthesis of any natural product.

| Natural Product Target | Synthetic Strategy Involving α,β-Unsaturated Aldehyde | Role of the Aldehyde |

| Data Not Available | Data Not Available | Data Not Available |

Intermediate in the Synthesis of Biologically Active Analogs

The synthesis of analogs of biologically active compounds is crucial for developing new therapeutic agents and understanding structure-activity relationships. nih.gov The reactivity of α,β-unsaturated aldehydes makes them suitable for creating a variety of derivatives. mdpi.com

Detailed Research Findings:

There is no available research detailing the use of 2,6-Heptadienal, 2,4-dimethyl-, (2E)- as an intermediate in the synthesis of biologically active analogs.

| Biologically Active Analog | Synthetic Route from Aldehyde | Investigated Biological Activity |

| Data Not Available | Data Not Available | Data Not Available |

Derivatization for Investigating Chemical Interactions

The functional groups of 2,6-Heptadienal, 2,4-dimethyl-, (2E)- would theoretically allow for various derivatization reactions to probe chemical and biological interactions.

Studies on Peptide Reactivity and Covalent Adduct Formation

α,β-Unsaturated aldehydes are known to react with nucleophilic residues in peptides and proteins, such as cysteine and lysine, through a process called Michael addition. nih.govnih.gov This can lead to the formation of covalent adducts, which is a key mechanism in both the therapeutic action and toxicity of certain compounds. oregonstate.edu

Detailed Research Findings:

No studies have been published that investigate the reactivity of 2,6-Heptadienal, 2,4-dimethyl-, (2E)- with peptides or the formation of covalent adducts.

| Peptide/Protein Target | Type of Adduct Formed | Significance of Interaction |

| Data Not Available | Data Not Available | Data Not Available |

Exploration in Molecular Imprinting for Selective Recognition Sites

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. mdpi.commostwiedzy.pl Aldehydes can be used as template molecules in this process. researchgate.netresearchgate.net

Detailed Research Findings:

There is no literature available on the use of 2,6-Heptadienal, 2,4-dimethyl-, (2E)- in molecular imprinting studies.

| Target Analyte | Polymer Matrix | Recognition Properties |

| Data Not Available | Data Not Available | Data Not Available |

Role as Precursors for Novel Functional Materials in Academic Contexts

The presence of a dienal system in 2,6-Heptadienal, 2,4-dimethyl-, (2E)- suggests its potential as a monomer for the synthesis of functional polymers. nih.govacs.org Dienal monomers can undergo polymerization reactions to form materials with specific optical, thermal, or mechanical properties. pageplace.denih.gov

Detailed Research Findings:

No academic research has been published on the use of 2,6-Heptadienal, 2,4-dimethyl-, (2E)- as a precursor for the synthesis of novel functional materials.

| Functional Material | Synthesis Method | Key Properties and Potential Applications |

| Data Not Available | Data Not Available | Data Not Available |

Concluding Remarks and Future Research Perspectives

Current Challenges and Knowledge Gaps in the Research of (2E)-2,4-Dimethyl-2,6-heptadienal

A significant challenge in the study of (2E)-2,4-Dimethyl-2,6-heptadienal is the limited availability of dedicated research concerning its synthesis, reactivity, and biological activity. Much of the existing knowledge must be inferred from studies on related α,β-unsaturated aldehydes and polyene structures. frontiersin.orgmdpi.comnih.gov

Key knowledge gaps include:

Stereoselective Synthesis: The presence of a stereocenter at the C4 position and the (2E) configuration of the double bond necessitate highly controlled synthetic strategies to achieve stereochemical purity. Developing efficient and scalable methods for the stereoselective synthesis of (2E)-2,4-Dimethyl-2,6-heptadienal remains a significant hurdle. General synthetic approaches to such conjugated frameworks can be challenging due to their sensitivity to oxygen, light, and acidic conditions. frontiersin.org

Comprehensive Reactivity Profile: While the reactivity of α,β-unsaturated aldehydes is generally understood to involve both 1,2- and 1,4-addition reactions, the specific influence of the dimethyl substitution and the extended conjugation in (2E)-2,4-Dimethyl-2,6-heptadienal on its reactivity is not well-documented. nih.govyoutube.com A detailed investigation into its behavior with a wide range of nucleophiles and under various reaction conditions is needed.

Biological and Toxicological Profile: The biological effects of many aldehydes are of growing interest, with research exploring their roles as signaling molecules, their contributions to flavor and fragrance, and their potential toxicity. nih.govcreative-proteomics.commdpi.com The specific interactions of (2E)-2,4-Dimethyl-2,6-heptadienal with biological systems, including its metabolic fate and toxicological profile, are largely unknown. The electrophilic nature of aldehydes suggests they can form covalent bonds with biological nucleophiles, potentially impairing cellular functions. nih.gov

Emerging Research Opportunities in Synthesis and Transformation

The structural complexity of (2E)-2,4-Dimethyl-2,6-heptadienal provides a fertile ground for the application and development of modern synthetic methodologies.

Advanced Catalytic Methods: The development of novel catalysts for stereoselective aldol (B89426) condensations, Wittig-type reactions, and metathesis could provide more efficient and atom-economical routes to (2E)-2,4-Dimethyl-2,6-heptadienal and its derivatives.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this potentially reactive aldehyde.

Biocatalysis and Biotransformation: The use of enzymes to catalyze specific steps in the synthesis or transformation of (2E)-2,4-Dimethyl-2,6-heptadienal could lead to highly selective and environmentally benign processes.

Transformation into Value-Added Products: Research into the transformation of the aldehyde and diene functionalities could lead to the synthesis of a variety of other molecules, such as alcohols, carboxylic acids, and cyclic compounds, with potential applications in materials science and medicinal chemistry. mdpi.comnih.gov

Potential for Interdisciplinary Research (e.g., Chemoinformatics, Bio-inspired Synthesis)

The future of chemical research lies in the convergence of disciplines. The study of (2E)-2,4-Dimethyl-2,6-heptadienal is well-suited for such an interdisciplinary approach.

Chemoinformatics: Computational tools can be employed to predict the physicochemical properties, reactivity, and potential biological activities of (2E)-2,4-Dimethyl-2,6-heptadienal. mdpi.com These in silico techniques can guide experimental design, saving time and resources. mdpi.com For instance, modeling its interaction with biological targets could help prioritize toxicological studies or identify potential therapeutic applications.

Bio-inspired Synthesis: The structure of (2E)-2,4-Dimethyl-2,6-heptadienal is reminiscent of subunits found in polyketide and terpenoid natural products. nih.govnih.gov Nature utilizes iterative enzymatic processes to construct complex molecules from simple building blocks. nih.gov Adopting bio-inspired synthetic strategies could lead to novel and efficient routes to this compound and its analogs. frontiersin.orgsouthampton.ac.uk This approach, which mimics biosynthetic pathways, is a growing area of interest for the construction of complex and stereochemically rich molecules. syr.edufindaphd.com The interdisciplinary collaboration between synthetic chemists and biochemists is crucial for advancing this field. syr.edubirmingham.ac.uk

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and quantifying (2E)-2,4-dimethyl-2,6-heptadienal in complex matrices?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) coupled with automated headspace solid-phase microextraction (SPME). This approach, validated in plant metabolomic studies, enables detection of volatile aldehydes at trace levels (e.g., <5 ng/g) with high specificity. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What synthetic routes are recommended for laboratory-scale preparation of (2E)-2,4-dimethyl-2,6-heptadienal?

- Methodological Answer : Employ a Wittig reaction between 2,4-dimethylpent-2-enal and a stabilized ylide (e.g., CH₂=PPh₃) under inert conditions to favor the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via silica gel chromatography. Confirm stereochemical purity using nuclear Overhauser effect (NOE) NMR spectroscopy .

Q. What safety protocols are critical for handling (2E)-2,4-dimethyl-2,6-heptadienal in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.

- Store at -10°C in amber vials to minimize light-induced degradation.

- Neutralize spills with 5% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How do matrix composition and interfacial interactions influence the oxidative stability of (2E)-2,4-dimethyl-2,6-heptadienal in emulsion systems?

- Methodological Answer : Design emulsions with variable lipid-protein ratios (e.g., sodium caseinate vs. OSA-starch) to assess interfacial partitioning. Track oxidation via peroxide value (PV) and volatile profiling (GC-MS). Incorporate metal chelators (e.g., EDTA) or antioxidants (e.g., gallate esters) to inhibit radical-mediated degradation, as demonstrated in fish oil emulsions .

Q. What experimental strategies resolve contradictions in bioactivity data among 2,6-heptadienal isomers?

- Methodological Answer : Conduct isomer-specific analyses using chiral GC columns (e.g., β-cyclodextrin phases) to separate (E/Z)-isomers. Pair with standardized bioassays (e.g., antimicrobial disk diffusion) under controlled pH and temperature. Cross-reference results with computational models (e.g., QSAR) to isolate stereochemical effects .

Q. How does (2E)-2,4-dimethyl-2,6-heptadienal contribute to plant stress responses, and what metabolomic tools elucidate its role?

- Methodological Answer : Perform untargeted metabolomics (LC-HRMS) on drought-stressed plants, focusing on lipid peroxidation markers. Correlate aldehyde levels with stress hormones (e.g., jasmonates) via multivariate analysis. Use isotope-labeled precursors (¹³C-linolenic acid) to trace biosynthetic pathways, as applied in cucumber aroma studies .

Q. What mechanistic insights explain the odor profile variability of 2,6-heptadienal derivatives in polymer blends?

- Methodological Answer : Combine sensory evaluation (olfactometry) with GC-olfactometry (GC-O) to map odor-active regions. Identify key contributors (e.g., "cucumber-like" (E,E)-2,4-heptadienal vs. "fatty" (E)-2-nonenal) using aroma extract dilution analysis (AEDA). Validate with recombinant odorant receptors in heterologous assays .

Key Recommendations

- Reproducibility : Document chemical purity (≥95% by GC), storage conditions (-20°C, argon), and instrument parameters (e.g., GC split ratio 1:10) per ICMJE standards .

- Statistical Rigor : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (p < 0.05). Report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.